Technical Guide: 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid (CAS 1216117-17-7)
Technical Guide: 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid (CAS 1216117-17-7)
[1][2]
Executive Summary: The Scaffold of Immunomodulation
3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid (CAS 1216117-17-7) is not merely a chemical intermediate; it is a "privileged scaffold" in the design of next-generation anti-inflammatory therapeutics. Specifically, it serves as the chiral anchor for Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR
In the landscape of autoimmune drug discovery—targeting psoriasis, inflammatory bowel disease (IBD), and multiple sclerosis—this molecule provides two critical structural features:
-
The 3,4-Difluorophenyl Moiety: Optimizes metabolic stability by blocking P450 oxidation sites while enhancing lipophilic contact within the hydrophobic pocket of the ROR
t ligand-binding domain (LBD). -
The Cyclopropyl Linker: Restricts conformational entropy, locking the pharmacophore into a bioactive conformation that favors the recruitment of co-repressors (e.g., NCoR) over co-activators.
This guide details the synthesis, process chemistry, and analytical validation of this critical building block.
Chemical Profile & Physical Properties[2][3]
| Parameter | Specification |
| CAS Number | 1216117-17-7 |
| IUPAC Name | 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid |
| Molecular Formula | C₁₂H₁₂F₂O₂ |
| Molecular Weight | 226.22 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 110–115 °C (Enantiopure forms often higher) |
| Boiling Point | ~320 °C (Predicted) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa | ~4.5 (Carboxylic acid) |
| Key Impurities | Des-cyclopropyl analog (linear alkene), Regioisomers |
Synthetic Architecture: Process Chemistry
The synthesis of CAS 1216117-17-7 hinges on the efficient construction of the cyclopropane ring. In an industrial setting, safety and stereocontrol are paramount. We present the Corey-Chaykovsky Cyclopropanation , the industry-standard route for scalability, versus the Diazoacetate/Pd-Catalyzed route.
Primary Route: Modified Corey-Chaykovsky Cyclopropanation
This route avoids the use of explosive diazo compounds, making it safer for kilo-scale production.
Mechanism:
-
Knoevenagel Condensation: 3,4-Difluorobenzaldehyde reacts with malonic acid to form the cinnamic acid derivative.
-
Sulfoxonium Ylide Addition: Dimethylsulfoxonium methylide attacks the
-carbon of the -unsaturated ester. -
Ring Closure: Intramolecular displacement of DMSO forms the cyclopropane.
Figure 1: Synthetic pathway via Corey-Chaykovsky cyclopropanation.
Detailed Protocol: Self-Validating Workflow
Objective: Synthesis of 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid (10g scale).
Reagents:
-
(E)-Ethyl 3-(3,4-difluorophenyl)acrylate (21.2 g, 100 mmol)
-
Trimethylsulfoxonium iodide (26.4 g, 120 mmol)
-
Sodium Hydride (60% in oil) (5.0 g, 125 mmol)
-
DMSO (anhydrous, 150 mL)
Step-by-Step Methodology:
-
Ylide Formation (Critical Control Point):
-
To a flame-dried 500 mL 3-neck flask under
, add NaH and 100 mL DMSO. -
Add Trimethylsulfoxonium iodide portion-wise over 20 mins. Caution: H2 evolution.
-
Stir at room temperature (RT) for 1 hour until the solution becomes clear (formation of dimethylsulfoxonium methylide).
-
Validation: The solution must cease bubbling before proceeding.
-
-
Cyclopropanation:
-
Dissolve the acrylate substrate in 50 mL DMSO.
-
Add the substrate solution dropwise to the ylide solution to control exotherm. Maintain temp < 35°C.
-
Stir at RT for 4 hours.
-
In-Process Control (IPC): TLC (Hexane/EtOAc 4:1). The UV-active acrylate spot (
~0.6) should disappear; product spot appears at higher .
-
-
Quench & Workup:
-
Pour reaction mixture into 500 mL ice-water.
-
Extract with Ethyl Acetate (3 x 150 mL).
-
Wash combined organics with Brine (2 x 100 mL) to remove DMSO.
-
Dry over
and concentrate.
-
-
Hydrolysis:
-
Dissolve the crude ester in THF/Water (1:1, 100 mL).
-
Add LiOH (2.0 eq) and stir at 50°C for 3 hours.
-
Acidify with 1N HCl to pH 3. Extract with DCM.[1]
-
Recrystallize from Hexane/Ether.
-
Analytical Characterization & Quality Control
For drug development, enantiomeric purity is critical. The biological activity usually resides in one specific enantiomer (typically the
HPLC Method for Purity
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV at 210 nm (End absorption) and 254 nm (Aromatic).
-
Retention Time: ~8.5 min (varies by system).
Chiral HPLC (Enantiomeric Excess)
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Acceptance Criteria: >98% ee for API usage.
NMR Interpretation ( H NMR, 400 MHz, CDCl )
- 11.0 (s, 1H): Carboxylic acid proton (-COOH).
- 6.9-7.2 (m, 3H): Aromatic protons (3,4-difluorophenyl ring).
-
2.6-2.8 (m, 2H): Propanoic acid
-protons (-CH -COOH). - 1.8-2.0 (m, 1H): Benzylic proton attached to cyclopropane.
- 0.8-1.1 (m, 1H): Cyclopropyl methine.
- 0.2-0.6 (m, 4H): Cyclopropyl methylene protons (distinctive high-field multiplets).
Biological Context: ROR t Inhibition[7][8]
This compound is a key intermediate for modulators of the Th17 pathway .
Mechanism of Action:
ROR
-
Agonism: ROR
t binds DNA and recruits co-activators (SRC-1), opening chromatin for transcription of IL17A. -
Inverse Agonism (Drug Action): The inhibitor (containing the CAS 1216117-17-7 scaffold) binds to the ROR
t Ligand Binding Domain. -
Helix 12 Destabilization: The bulky cyclopropyl-difluorophenyl group forces Helix 12 of the receptor into a conformation that blocks co-activator binding and recruits co-repressors (NCoR/SMRT).
-
Result: Suppression of Th17 differentiation and reduction of autoimmune inflammation.[2][4]
Figure 2: Biological mechanism of action for ROR
Safety & Handling (MSDS Highlights)
-
GHS Classification: Warning.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
-
Handling: Use in a fume hood. The cyclopropyl moiety is generally stable, but the compound is an organic acid and should be treated as a potential irritant.
-
Storage: Sealed container, 2-8°C (Recommended), dry place.
References
-
Preparation of Cyclopropyl Carboxylic Acid Esters. Google Patents. (WO2001092200A1). Describes the Corey-Chaykovsky cyclopropanation route for phenylpropanoic acid derivatives. Link
-
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives. MDPI. Discusses the synthetic utility of difluorophenyl propanoic acid scaffolds in medicinal chemistry. Link
-
Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network. Nature. Explains the biological relevance of the RORγt pathway and the structural requirements for inhibition. Link
-
Processes for the preparation of cyclopropyl carboxylic acid derivatives. Google Patents. (EP1760066A2). Provides detailed industrial protocols for chiral resolution and synthesis of this specific CAS family. Link
-
Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists. MDPI. Structural biology insights into how ligands containing this scaffold alter Helix 12 dynamics. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological inhibition of ROR gamma t suppresses the Th17 pathway and alleviates antigen-induced arthritis in-vivo - OAK Open Access Archive [oak.novartis.com]
- 3. RORgamma-expressing Th17 cells induce murine chronic intestinal inflammation via redundant effects of IL-17A and IL-17F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(3,4-Difluorophenyl)propionic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
